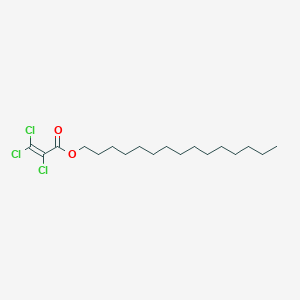![molecular formula C12H19N3O B12545512 N~2~-[(2-Aminophenyl)methyl]norvalinamide CAS No. 832676-78-5](/img/structure/B12545512.png)
N~2~-[(2-Aminophenyl)methyl]norvalinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(2-Aminophenyl)methyl]norvalinamide is a chemical compound with the molecular formula C12H19N3O It is known for its unique structure, which includes an aminophenyl group attached to a norvalinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Aminophenyl)methyl]norvalinamide typically involves the reaction of N-(2-aminophenyl)benzamide with isocyanates. One effective method utilizes N-(2-aminophenyl)benzamide and phenyl isocyanate in a nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom economy, practicality, and ease of substrate preparation.
Industrial Production Methods
Industrial production of N2-[(2-Aminophenyl)methyl]norvalinamide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(2-Aminophenyl)methyl]norvalinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N~2~-[(2-Aminophenyl)methyl]norvalinamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Propriétés
Numéro CAS |
832676-78-5 |
|---|---|
Formule moléculaire |
C12H19N3O |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-[(2-aminophenyl)methylamino]pentanamide |
InChI |
InChI=1S/C12H19N3O/c1-2-5-11(12(14)16)15-8-9-6-3-4-7-10(9)13/h3-4,6-7,11,15H,2,5,8,13H2,1H3,(H2,14,16) |
Clé InChI |
SEZFCFJMRQQCAM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)N)NCC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


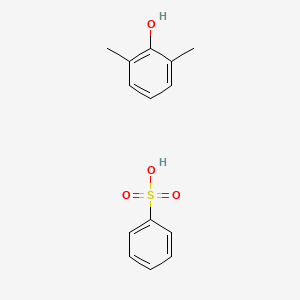

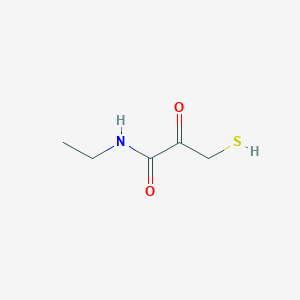
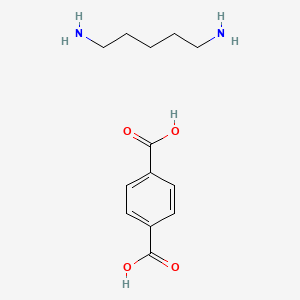
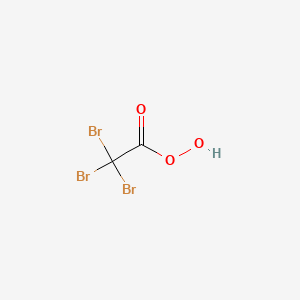
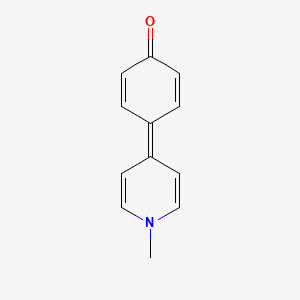
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
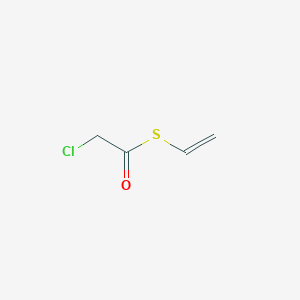
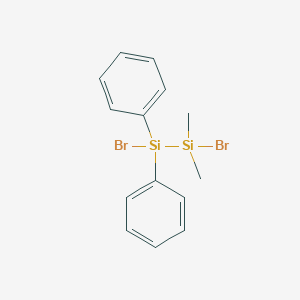
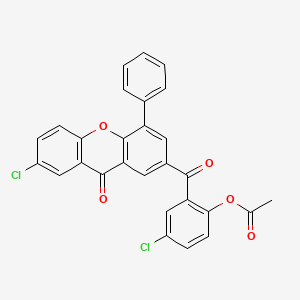

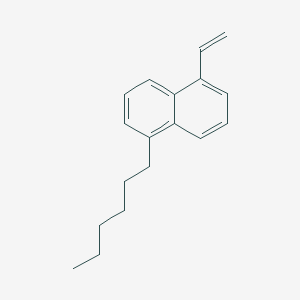
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
